5-Cyclopropoxypyridin-2(1H)-one
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Overview
Description
5-Cyclopropoxypyridin-2(1H)-one is a heterocyclic compound with a pyridine ring substituted with a cyclopropoxy group at the 5-position and a keto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxypyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromopyridin-2-amine with cyclopropyl alcohol in the presence of a base to form the cyclopropoxy group, followed by oxidation to introduce the keto group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxypyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
5-Cyclopropoxypyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Cyclopropoxypyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropylpyridin-2(1H)-one: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.
5-Methoxypyridin-2(1H)-one: Contains a methoxy group instead of a cyclopropoxy group.
5-Ethoxypyridin-2(1H)-one: Contains an ethoxy group instead of a cyclopropoxy group.
Uniqueness
5-Cyclopropoxypyridin-2(1H)-one is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
5-cyclopropyloxy-1H-pyridin-2-one |
InChI |
InChI=1S/C8H9NO2/c10-8-4-3-7(5-9-8)11-6-1-2-6/h3-6H,1-2H2,(H,9,10) |
InChI Key |
LEGZAPJFLIXWNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CNC(=O)C=C2 |
Origin of Product |
United States |
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